Methyl 6-[(pyridin-3-yl)amino]hexanoate
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Overview
Description
Methyl 6-[(pyridin-3-yl)amino]hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 6-[(pyridin-3-yl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(methyl(pyridin-4-yl)amino)hexanoate: This compound has a similar structure but with an ethyl ester and a pyridin-4-yl group.
Methyl 6-aminohexanoate: This compound lacks the pyridine ring but has a similar hexanoate ester structure.
Uniqueness
Methyl 6-[(pyridin-3-yl)amino]hexanoate is unique due to the presence of both the pyridine ring and the hexanoate ester, which confer specific chemical and biological properties
Properties
CAS No. |
90067-87-1 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(pyridin-3-ylamino)hexanoate |
InChI |
InChI=1S/C12H18N2O2/c1-16-12(15)7-3-2-4-9-14-11-6-5-8-13-10-11/h5-6,8,10,14H,2-4,7,9H2,1H3 |
InChI Key |
XYGTZUHYPMLRTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCNC1=CN=CC=C1 |
Origin of Product |
United States |
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